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Compound of Interest

Compound Name: 3,5-Difluorophenylacetonitrile

Cat. No.: B040619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Difluorophenylacetonitrile (CsHsF2N), a valuable building block in medicinal chemistry and
materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 3,5-
Difluorophenylacetonitrile. For NMR data, where experimental values are not publicly
available, high-quality predicted values are provided to guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The
predicted 1H, 13C, and expected °F NMR data are presented below. Predictions were
generated using established computational algorithms.
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Structure of 3,5-Difluorophenylacetonitrile with Atom Numbering
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Caption: Structure of 3,5-Difluorophenylacetonitrile with [IUPAC numbering for NMR
assignments.

1.1.1 *H NMR Data (Predicted)

The proton NMR spectrum provides information on the chemical environment of hydrogen
atoms.
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Predicted
Atom Number Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
] -CHz-
H7 ~3.7-3.8 Singlet (s) 2H
(Methylene)
Doublet of
H2, H6 ~7.0-7.2 triplets (dt) or 2H Aromatic
Multiplet (m)
Triplet of triplets
H4 ~6.8-7.0 (tt) or Multiplet 1H Aromatic

(m)

Note: Predictions are based on computational models. Actual values may vary based on
solvent and experimental conditions.

1.1.2 13C NMR Data (Predicted)

Carbon NMR provides information on the carbon framework of the molecule.

Predicted Chemical Shift

Atom Number Assignment
(5, ppm)
C8 ~ 117 Nitrile (-C=N)
C4 ~104 Aromatic (-CH-)
C2,C6 ~112 Aromatic (-CH-)
C7 ~23 Methylene (-CHz-)
C1l ~ 135 Aromatic (Quaternary)
C3,C5 ~ 163 (d, YJCF = 250 Hz) Aromatic (Quaternary, C-F)

Note: Predictions are based on computational models. The carbons attached to fluorine (C3,
C5) are expected to show large one-bond coupling constants (*XJCF).
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1.1.3 °F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR. For aryl fluorides, the chemical shifts are

characteristic.
Expected Chemical Shift o
Atom Multiplicity
Range (3, ppm)
F -100 to -120 Multiplet

Note: 1°F NMR chemical shifts are referenced to CFClIs (6 = 0 ppm). The exact shift will be

influenced by the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation.

Wavenumber ) ] . ]
Intensity Vibration Type Functional Group
(cm™)
~ 3080 - 3030 Medium-Weak C-H Stretch Aromatic
~ 2960 - 2850 Weak C-H Stretch Aliphatic (-CH2-)
~ 2250 Medium-Strong C=N Stretch Nitrile
~ 1620, 1590, 1470 Medium-Strong C=C Stretch Aromatic Ring
~1350 - 1100 Strong C-F Stretch Aryl-Fluoride

Data is interpreted from publicly available spectra and characteristic absorption tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.
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miz Relative Intensity Assighment

153 High [M]* (Molecular lon)
152 Medium [M-H]*

126 High [M-HCNJ*

Data

sourced from the NIST Mass Spectrometry Data Center via PubChem. The molecular

formula is CsHsF2N, with a monoisotopic mass of 153.039 Da.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic

compounds like 3,5-Difluorophenylacetonitrile. Instrument-specific parameters may require

optimization.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-
de).

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.
Filter the solution into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0.00 ppm.

o Data Acquisition:

[e]

o

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe for the desired nucleus (1H, 13C, 1°F).
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o Lock the spectrometer onto the deuterium signal of the solvent to compensate for

magnetic field drift.
o Optimize shimming coils to achieve a homogeneous magnetic field and sharp signals.

o Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of
scans, relaxation delay). For 13C NMR, proton decoupling is typically used to simplify the

spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent

(e.q., isopropanol) and allowing it to dry completely.
o Place a small, representative amount of the solid sample directly onto the ATR crystal.
o Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o

o

Lower the ATR press arm to ensure firm and even contact between the sample and the

crystal.

o

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio.

o

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)

e Sample Preparation:
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o Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such
as dichloromethane or ethyl acetate.

o If necessary, filter the solution to remove any particulate matter.
o Transfer the solution to an appropriate autosampler vial.
» Data Acquisition:

o The sample is injected into the Gas Chromatograph (GC), where it is vaporized and
separated from the solvent and any impurities on a capillary column.

o The separated compound elutes from the GC column and enters the ion source of the
Mass Spectrometer.

o In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting positive ions (the molecular ion and fragment ions) are accelerated into the
mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between different techniques for structure elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-
Difluorophenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b040619#spectroscopic-data-of-3-5-
difluorophenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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